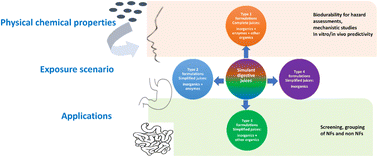Critical aspects in dissolution testing of nanomaterials in the oro-gastrointestinal tract: the relevance of juice composition for hazard identification and grouping†
Nanoscale Advances Pub Date: 2023-12-08 DOI: 10.1039/D3NA00588G
Abstract
The dissolution of a nanomaterial (NM) in an in vitro simulant of the oro-gastrointestinal (OGI) tract is an important predictor of its biodurability in vivo. The cascade addition of simulated digestive juices (saliva, stomach and intestine), including inorganic/organic biomacromolecules and digestive enzymes (complete composition, referred to as “Type 1 formulation”), strives for realistic representation of chemical composition of the OGI tract. However, the data robustness requires consideration of analytical feasibility, such as the use of simplified media. Here we present a systematic analysis of the effects exerted by different digestive juice formulations on the dissolution% (or half-life values) of benchmark NMs (e.g., zinc oxide, titanium dioxide, barium sulfate, and silicon dioxide). The digestive juices were progressively simplified by removal of components such as organic molecules, enzymes, and inorganic molecules (Type 2, 3 and 4). The results indicate that the “Type 1 formulation” augments the dissolution via sequestration of ions by measurable factors compared to formulations without enzymes (i.e., Type 3 and 4). Type 1 formulation is thus regarded as a preferable option for predicting NM biodurability for hazard assessment. However, for grouping purposes, the relative similarity among diverse nanoforms (NFs) of a NM is decisive. Two similarity algorithms were applied, and additional case studies comprising NFs and non NFs of the same substance were included. The results support the grouping decision by simplified formulation (Type 3) as a robust method for screening and grouping purposes.


Recommended Literature
- [1] Cyclam-based dendrimers as ligands for lanthanide ions†
- [2] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [3] Encoded peptide libraries and the discovery of new cell binding ligands†
- [4] A 3D porous hetero-metal compound with helical channels†
- [5] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [6] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [7] Pyridine imines as ligands in luminescent iridium complexes†
- [8] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [9] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [10] Engineering of porous π-stacked solids using mechanochemistry

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 169555-93-5









